molecular formula C5H9N3O2 B1378837 [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol CAS No. 1602419-10-2

[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B1378837
CAS No.: 1602419-10-2
M. Wt: 143.14 g/mol
InChI Key: YYVNCBBVKTZJQN-UHFFFAOYSA-N
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Description

[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol is a heterocyclic compound containing an oxadiazole ring, which is a five-membered ring with one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield aldehydes or ketones, while substitution reactions could introduce various functional groups at the dimethylamino position.

Scientific Research Applications

Chemistry

In chemistry, [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

It can be used as a scaffold for the development of new drugs with antibacterial, antiviral, or anticancer properties .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Oxadiazole: Another isomer of oxadiazole with different nitrogen atom positions.

    1,2,5-Oxadiazole: Similar structure but with nitrogen atoms in different positions.

    1,3,4-Oxadiazole: Another isomer with distinct properties and applications.

Uniqueness

[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol is unique due to the presence of the dimethylamino group, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c1-8(2)5-6-4(3-9)10-7-5/h9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVNCBBVKTZJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NOC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
Reactant of Route 2
[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
Reactant of Route 3
Reactant of Route 3
[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
Reactant of Route 4
[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
Reactant of Route 5
[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
Reactant of Route 6
[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol

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